Deuteroferriheme
Overview
Description
Deuteroferriheme is a type of heme molecule that has been attracting considerable attention among scientists due to its unique properties and potential. It has a molecular formula of C30H28ClFeN4O4 and a molecular weight of 599.8657 .
Molecular Structure Analysis
The molecular structure of Deuteroferriheme is complex and would require advanced techniques for a comprehensive analysis . Unfortunately, the specific structural details of Deuteroferriheme are not available in the current resources.
Physical And Chemical Properties Analysis
Deuteroferriheme has a boiling point of 1119ºC at 760 mmHg . More detailed physical and chemical properties are not available in the current resources.
Scientific Research Applications
Electromagnetic Materials and Devices
Summary of the Application
Deuteroferriheme, as a ferrite material, plays a crucial role in the field of Electromagnetic Materials and Devices. Ferrites are ceramic materials suitable for high-frequency operation. The electromagnetic properties of ferrite materials, including Deuteroferriheme, are complex as the magnetic susceptibility is a tensor and depends on the saturated magnetization, the internal bias field, and the resonance linewidth .
Methods of Application
The application of Deuteroferriheme in this field involves its use in various microwave devices, such as phase shifters, circulators, and isolators . The properties of ferrites, including Deuteroferriheme, are utilized to design and fabricate these devices.
Results or Outcomes
The use of Deuteroferriheme in these devices contributes to their performance in high-frequency operations. However, the specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the sources.
Peroxidase Enzyme Intermediates
Summary of the Application
Deuteroferriheme is used as a model for peroxidase enzyme intermediates. It is involved in the oxidation process by iodosobenzene and iodobenzene diacetate . It also plays a role in the reaction with m-chloroperoxybenzoic acid .
Methods of Application
The application of Deuteroferriheme in this field involves its reaction with various compounds. For instance, it reacts with iodosobenzene and iodobenzene diacetate , and m-chloroperoxybenzoic acid . These reactions are studied to understand the behavior of peroxidase enzyme intermediates.
Results or Outcomes
The results of these reactions provide insights into the behavior of peroxidase enzyme intermediates. However, the specific results or outcomes, including any quantitative data or statistical analyses, were not provided in the sources.
Biochemistry: Hydrogen Peroxide Reaction
Summary of the Application
Deuteroferriheme is used in biochemistry as a model to study the reaction of hydrogen peroxide with heme, a component of many important biological molecules like hemoglobin and myoglobin .
Methods of Application
The application involves studying the reaction of deuteroferriheme with hydrogen peroxide using stopped-flow kinetic studies . This helps in understanding the formation of a peroxidatic intermediate .
Results or Outcomes
The results provide insights into the pH dependence of the formation of a peroxidatic intermediate from the reaction of deuteroferriheme with hydrogen peroxide . This knowledge is crucial in understanding the behavior of heme-containing enzymes .
Industrial Applications: Catalase Model Systems
Summary of the Application
Deuteroferriheme is used in industrial applications as a model for catalase, an important enzyme that helps protect the cell from oxidative damage by reactive oxygen species .
Methods of Application
The application involves studying the decomposition of hydrogen peroxide catalyzed by deuteroferriheme . This serves as a model for understanding the mechanism of action of catalase .
Results or Outcomes
The results provide insights into the mechanism of decomposition of hydrogen peroxide by deuteroferriheme . This knowledge is crucial in industries where catalase is used, such as in the food and textile industries .
properties
IUPAC Name |
3-[18-(2-carboxylatoethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(3+);chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N4O4.ClH.Fe/c1-15-9-20-12-25-17(3)21(5-7-29(35)36)27(33-25)14-28-22(6-8-30(37)38)18(4)26(34-28)13-24-16(2)10-19(32-24)11-23(15)31-20;;/h9-14H,5-8H2,1-4H3,(H4,31,32,33,34,35,36,37,38);1H;/q;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITFTGOXJCCKJD-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].[H+].CC1=CC2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=NC(=CC1=N2)C=C5C)[N-]4)C)CCC(=O)[O-])CCC(=O)[O-])C.[Cl-].[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28ClFeN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deuteroferriheme | |
CAS RN |
21007-21-6 | |
Record name | Deuterohemin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021007216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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